molecular formula C20H15ClFN5O3 B2577148 N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 871214-61-8

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2577148
CAS No.: 871214-61-8
M. Wt: 427.82
InChI Key: OMISNEOGAZAKPN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O3 and its molecular weight is 427.82. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide and related compounds have been explored for their potential as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This research involves the development and synthesis of novel compounds, including radiolabeling techniques to facilitate in vivo imaging of biological processes related to neuroinflammation and other pathologies (Dollé et al., 2008).

Anticancer Activity

Further investigations into the structure of pyrazolo[1,5-a]pyrimidineacetamides have led to the synthesis of derivatives with potential anticancer properties. By modifying specific groups on the pyrimidine ring, researchers have synthesized compounds that showed appreciable cancer cell growth inhibition against multiple cancer cell lines, highlighting the therapeutic potential of these molecules in oncology research (Al-Sanea et al., 2020).

Anti-inflammatory Activity

The synthesis of novel derivatives containing the N-(3-chloro-4-fluorophenyl) moiety has been shown to possess significant anti-inflammatory activity. Through a series of chemical reactions and structure-activity relationship studies, compounds were identified that demonstrated notable efficacy in reducing inflammation, which could be beneficial for the treatment of various inflammatory disorders (Sunder & Maleraju, 2013).

Neuroinflammation Imaging Agents

The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) has opened new avenues for the imaging of neuroinflammatory processes. These compounds, after being radiolabeled with fluorine-18, have shown promise as PET radiotracers, capable of detecting early biomarkers of neuroinflammation, which is critical for the early diagnosis and treatment of neurological diseases (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

Research on fluoroethoxy and fluoropropoxy substituted derivatives of pyrazolo[1,5-a]pyrimidines has contributed significantly to the study of peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. Through the synthesis and evaluation of these compounds, researchers have identified potential imaging agents for exploring PBR expression in various diseases, facilitating better understanding and treatment approaches (Fookes et al., 2008).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O3/c1-30-17-7-4-13(8-16(17)21)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(22)3-6-14/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMISNEOGAZAKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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